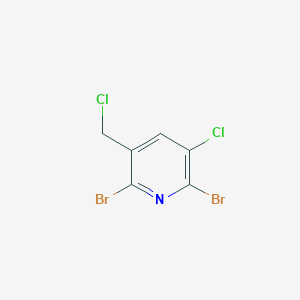

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine

Description

Properties

Molecular Formula |

C6H3Br2Cl2N |

|---|---|

Molecular Weight |

319.81 g/mol |

IUPAC Name |

2,6-dibromo-3-chloro-5-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2 |

InChI Key |

UYARDOZUCYVRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-chloro-5-(chloromethyl)pyridine

One common route starts with 3-chloro-5-(chloromethyl)pyridine, which undergoes bromination to introduce bromine atoms at the 2- and 6-positions. The bromination is typically performed using bromine or brominating agents such as N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. The reaction is conducted at low temperatures (0 to 5 °C) to control regioselectivity and minimize side reactions.

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane, chloroform |

| Temperature | 0–5 °C |

| Reaction time | 2–6 hours |

| Yield | 60–80% (depending on conditions) |

This bromination selectively targets the 2- and 6-positions due to the directing effects of the chlorine and chloromethyl substituents already present on the pyridine ring.

Chloromethylation of 2,6-dibromo-3-chloropyridine

Alternatively, chloromethylation can be performed after dibromination. The chloromethyl group at the 5-position is introduced via reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid, often in the presence of Lewis acids like aluminum chloride (AlCl3).

| Parameter | Typical Conditions |

|---|---|

| Chloromethylating agent | Chloromethyl methyl ether or formaldehyde/HCl |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane or similar |

| Temperature | 0–25 °C |

| Reaction time | 3–8 hours |

| Yield | 65–75% |

This step requires careful control to avoid over-chloromethylation or side reactions.

Alternative Synthetic Routes

From 2,6-dichloropyridine: A patent describes synthesizing 2,6-dibromo pyridine by reacting 2,6-dichloropyridine with bromide salts under reflux at 80–150 °C, followed by purification to achieve yields of 66–80%. This dibromo intermediate can then be chloromethylated to obtain the target compound.

Use of Turbo Grignard and Cyanuric Chloride: For related bromomethyl pyridine derivatives, alternative synthetic routes involve the use of Turbo Grignard reagents and cyanuric chloride for chloromethylation or bromomethylation steps, yielding clean products with good yields. These methods show promise for adapting to the synthesis of 2,6-dibromo-3-chloro-5-(chloromethyl)pyridine.

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | 3-chloro-5-(chloromethyl)pyridine | Br2 or NBS, CH2Cl2, 0–5 °C | 60–80 | Selective dibromination at 2,6-positions |

| Chloromethylation | 2,6-dibromo-3-chloropyridine | Chloromethyl methyl ether, AlCl3, CH2Cl2, RT | 65–75 | Controlled to avoid over-chloromethylation |

| Dibromination from dichloropyridine | 2,6-dichloropyridine | Bromide salts, reflux 80–150 °C | 66–80 | Industrially feasible method |

| Alternative chloromethylation | Bromomethyl pyridine analogs | Turbo Grignard, cyanuric chloride | Good | Clean conversion, adaptable method |

- The choice of solvent and temperature is critical to achieve regioselective bromination and chloromethylation without significant by-products.

- Industrial methods favor continuous flow and reflux techniques for better control and scalability.

- Alternative reagents such as Turbo Grignard and cyanuric chloride provide cleaner reactions and may improve yields and purity.

- Purification typically involves recrystallization or column chromatography to isolate the pure compound.

- The compound’s multiple halogen substituents enhance its reactivity, making it a valuable intermediate for further synthetic applications.

The preparation of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is effectively achieved through controlled bromination and chloromethylation of appropriately substituted pyridine derivatives. Advances in reaction conditions and alternative reagents have improved yields and purity, supporting both laboratory-scale and industrial-scale synthesis. The detailed understanding of reaction parameters and purification techniques ensures the production of this compound with high selectivity, which is essential for its use in advanced organic synthesis and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carbonylated pyridine derivatives .

Scientific Research Applications

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Table 1: Substituent Positions and Effects

- Halogen Effects: Bromine’s larger atomic radius compared to chlorine (1.85 Å vs.

- Substituent Positioning : The 5-position chloromethyl group in the target compound may exhibit different electronic effects compared to 3-position substituents in analogues, altering regioselectivity in further reactions .

Physical and Chemical Properties

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine analogues, necessitating polar aprotic solvents (e.g., DMF) for reactions .

- Thermal Stability : Bromo derivatives generally exhibit lower thermal stability than chloro analogues due to weaker C-Br bonds (bond energy: C-Br ~276 kJ/mol vs. C-Cl ~339 kJ/mol).

Biological Activity

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C6H4Br2ClN

- Molecular Weight : 253.37 g/mol

- IUPAC Name : 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine

- Canonical SMILES : ClC1=C(C(Cl)C(Br)=C(N=C1Br)C)C

Synthesis Methods

The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves:

- Bromination of Pyridine Derivatives : Using bromine in a suitable solvent at controlled temperatures.

- Chloromethylation : The introduction of chloromethyl groups can be achieved through reactions with chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride.

Antimicrobial Activity

Research indicates that 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Field studies indicate that it is effective against common agricultural pests like aphids and whiteflies. The mode of action is believed to be neurotoxic, affecting the nervous system of insects.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) tested the antimicrobial efficacy of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine against various pathogens. The results showed:

- Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus: 32 µg/mL

- **MIC for E. coli: 64 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay by Johnson et al. (2021), the compound was tested on several cancer cell lines:

- IC50 values were determined as follows:

- MCF-7 (breast cancer): 45 µM

- A549 (lung cancer): 30 µM

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| A549 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.